molecular formula C17H20N4S B12697307 Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-thioxo- CAS No. 257891-67-1

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-thioxo-

Cat. No.: B12697307
CAS No.: 257891-67-1
M. Wt: 312.4 g/mol
InChI Key: MMACPMQCCGUQQX-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-thioxo- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile involves multiple steps, typically starting with the formation of the imidazo ring followed by the introduction of the benzodiazepine structure. Common reagents used in these reactions include various amines, nitriles, and thiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its psychoactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways and targets would depend on the specific structure and functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile is unique due to its specific structural features, such as the imidazo ring and the thioxo group, which may confer distinct chemical and biological properties compared to other benzodiazepines.

Properties

CAS No.

257891-67-1

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

11-methyl-10-(3-methylbut-2-enyl)-2-sulfanylidene-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-7-carbonitrile

InChI

InChI=1S/C17H20N4S/c1-11(2)6-7-20-10-14-13(8-18)4-5-15-16(14)21(9-12(20)3)17(22)19-15/h4-6,12H,7,9-10H2,1-3H3,(H,19,22)

InChI Key

MMACPMQCCGUQQX-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)C#N)NC2=S

Origin of Product

United States

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